molecular formula C22H39N3O5Si2 B12798885 1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil CAS No. 121055-64-9

1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil

Cat. No.: B12798885
CAS No.: 121055-64-9
M. Wt: 481.7 g/mol
InChI Key: DYJGGZRLTCJHGG-QFHJOOASSA-N
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Description

1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil is a synthetic nucleoside analogue. Nucleosides are structural subunits of nucleic acids, which convey genetic information in living cells.

Preparation Methods

The synthesis of 1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil involves multiple steps. The synthetic route typically starts with the protection of the hydroxyl groups of the sugar moiety using tert-butyldimethylsilyl (TBDMS) groups. The cyano group is then introduced at the 3-position of the sugar ring. The uracil base is attached to the sugar moiety through a glycosylation reaction. The reaction conditions often involve the use of strong acids or bases and require careful control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)uracil involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis .

Properties

CAS No.

121055-64-9

Molecular Formula

C22H39N3O5Si2

Molecular Weight

481.7 g/mol

IUPAC Name

(2S,3S,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C22H39N3O5Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)25-12-11-17(26)24-20(25)27/h11-12,15-16,18-19H,14H2,1-10H3,(H,24,26,27)/t15-,16+,18+,19+/m0/s1

InChI Key

DYJGGZRLTCJHGG-QFHJOOASSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

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